METHYL 5-PROPYL-2-[2-(PYRIDIN-4-YL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE
Overview
Description
METHYL 5-PROPYL-2-[2-(PYRIDIN-4-YL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural and electronic properties .
Preparation Methods
The synthesis of METHYL 5-PROPYL-2-[2-(PYRIDIN-4-YL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst under mild conditions . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
METHYL 5-PROPYL-2-[2-(PYRIDIN-4-YL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and quinoline moieties. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In medicinal chemistry, thiophene derivatives are explored for their potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities . In material science, these compounds are used in the development of organic semiconductors and photovoltaic materials .
Mechanism of Action
The mechanism of action of METHYL 5-PROPYL-2-[2-(PYRIDIN-4-YL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as anti-inflammatory or anti-cancer activities . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds to METHYL 5-PROPYL-2-[2-(PYRIDIN-4-YL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE include other thiophene derivatives such as:
- Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate
- Methyl 2-[methyl(4-pyridinyl)carbamothioylthio]propionate These compounds share structural similarities but may differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical and biological properties.
Properties
IUPAC Name |
methyl 5-propyl-2-[(2-pyridin-4-ylquinoline-4-carbonyl)amino]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S/c1-3-6-16-13-19(24(29)30-2)23(31-16)27-22(28)18-14-21(15-9-11-25-12-10-15)26-20-8-5-4-7-17(18)20/h4-5,7-14H,3,6H2,1-2H3,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCLWOCPLNDUBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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